

# Application of Pomalidomide-amido-C3-piperazine-N-Boc in HDAC8 Degradation

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## Compound of Interest

Compound Name: *Pomalidomide-amido-C3-piperazine-N-Boc*

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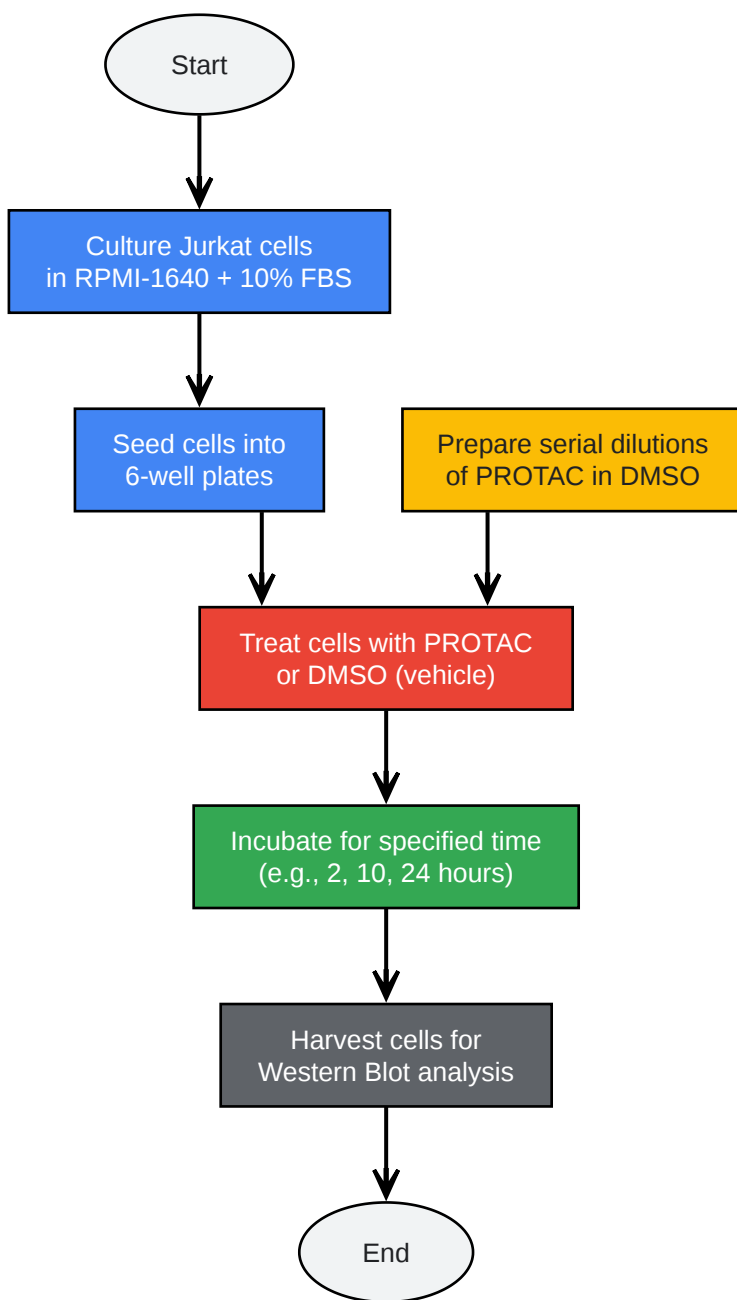
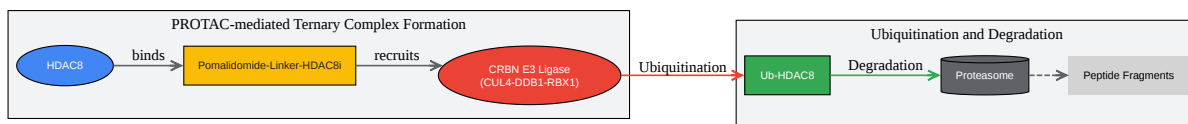
## Introduction

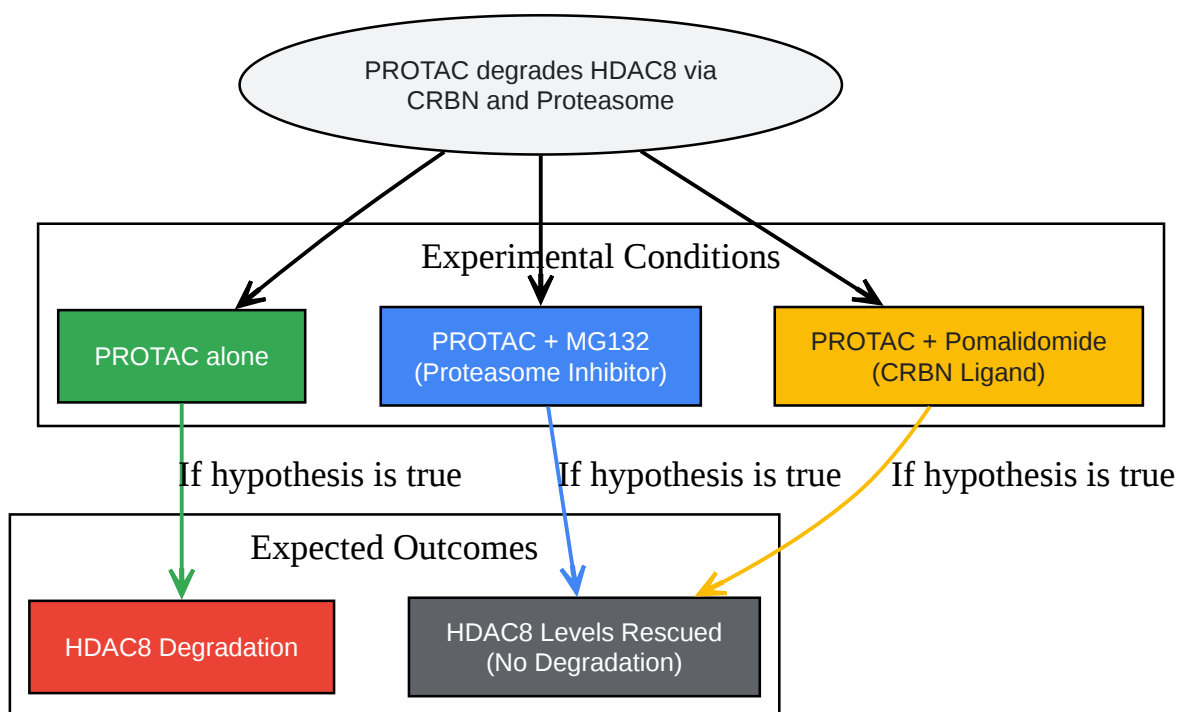
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] This technology utilizes heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of PROTACs.[4][5][6]

This document provides detailed application notes and protocols for the use of **Pomalidomide-amido-C3-piperazine-N-Boc** as a building block for the synthesis of PROTACs targeting Histone Deacetylase 8 (HDAC8) for degradation. Overexpression of HDAC8 is associated with various diseases, including cancer, making it a compelling therapeutic target.[7][8][9] The protocols outlined below are based on established methodologies for the evaluation of pomalidomide-based HDAC8 PROTACs, such as the exemplary compound ZQ-23.[7][8][9]

## Principle of Action: HDAC8 Degradation via a Pomalidomide-Based PROTAC

A PROTAC synthesized using **Pomalidomide-amido-C3-piperazine-N-Boc** will function by forming a ternary complex between HDAC8 and the CRBN E3 ligase. This proximity induces the ubiquitination of HDAC8, marking it for degradation by the proteasome. This targeted protein degradation approach offers potential advantages over traditional enzyme inhibition, including the ability to eliminate both the enzymatic and non-enzymatic functions of the target protein.





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